木犀草素-7-O-龙胆二糖苷

描述

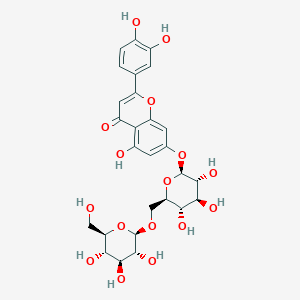

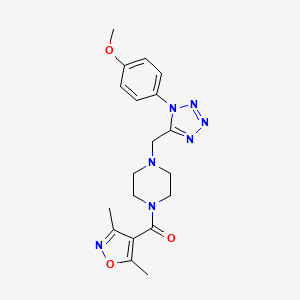

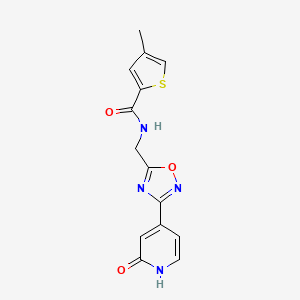

Luteolin-7-O-gentiobioside is a member of the class of compounds known as flavonoid-7-o-glycosides . It is slightly soluble in water and is a very weakly acidic compound . This natural compound can be isolated from Codonopsis foetens, Artemisia judaica, and other plants .

Synthesis Analysis

Flavonoid biosynthesis plays a crucial role in plant adaptation to both biotic and abiotic environments . Key genes involved in flavonoid accumulation include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) .Molecular Structure Analysis

Luteolin is a flavonoid with a flavone ring and four hydroxyl groups at the positions of 5, 7, 3’, and 4’ . The molecular structure of luteolin-7-O-gentiobioside is not explicitly mentioned in the search results.Chemical Reactions Analysis

The flavonoid molecular structure, including that of luteolin-7-O-gentiobioside, confers the capability of reacting with and neutralizing reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules .科学研究应用

根瘤菌的趋化性:木犀草素被发现作为根瘤菌的趋化剂,根瘤菌是一种参与植物结瘤的细菌。这种趋化反应对木犀草素是特异性的,因为其他密切相关的黄酮类化合物不会引起相同的反应。这种相互作用对于理解植物-微生物共生关系至关重要,并且可能对农业实践产生影响 (Caetano-Anollés、Crist-Estes 和 Bauer,1988)。

抗炎作用:研究表明木犀草素在体外和体内都表现出强大的抗炎活性。这种活性是由于其对 STAT3、NF-κB 和 AP-1 等转录因子的调节。木犀草素的衍生物,包括木犀草素-7-O-葡萄糖苷,也显示出抗炎活性,使其成为开发抗炎药物的潜在候选者 (Aziz、Kim 和 Cho,2018)。

癌症预防和治疗:木犀草素已被确定具有癌症预防和治疗的潜力。它诱导细胞凋亡,抑制细胞增殖、转移和血管生成,并使癌细胞对治疗诱导的细胞毒性敏感。其抗癌特性与多种细胞途径的调节有关 (Lin、Shi、Wang 和 Shen,2008)。

心脏保护作用:木犀草素已被证明对心肌缺血/再灌注损伤具有心脏保护作用。它通过减少炎性细胞因子和调节 TLR4/NF-κB/NLRP3 炎症小体等途径来改善心肌损伤 (Zhang、Du、Yang、Wang、Dou、Liu 和 Duan,2017)。

神经保护作用:木犀草素被发现对脊髓缺血-再灌注损伤具有神经保护作用。它减轻大鼠模型中的氧化应激、炎症和细胞凋亡,表明在神经系统疾病中具有潜在的治疗作用 (Fu、Sun、Zhang、Xu、Wang、Fang 和 Zhao,2017)。

作用机制

Target of Action

Luteolin-7-O-gentiobioside, also known as Luteolin-7-O-β-D-glucopyranoside, primarily targets the STAT3 transcription factor . This transcription factor plays a crucial role in many cellular processes such as cell growth and apoptosis. It also targets NF-κB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Mode of Action

Luteolin-7-O-gentiobioside interacts with its targets, leading to significant changes in cellular processes. It is suggested that the compound physically interacts with the STAT3 transcription factor . Moreover, while luteolin reduces the activation of both NF-κB and AP-1, Luteolin-7-O-gentiobioside only represses NF-kappaB activation .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the progression of carcinogenesis and angiogenesis, and induces apoptotic cell death . It also interacts with JAK/STAT3, NF-κB, and other pathways . These interactions lead to various downstream effects, including anti-inflammatory action, both in vitro and in vivo .

Result of Action

The action of Luteolin-7-O-gentiobioside results in a variety of molecular and cellular effects. It exhibits biological activity especially against Gram-negative bacteria, exhibits antimutagenic activity, suppresses biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increases frequency of mutations leading to ciprofloxacin resistance in Salmonella . It also demonstrates an interesting anti-inflammatory action, both in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Luteolin-7-O-gentiobioside. For instance, water stress has been found to increase the content of secondary metabolites, including Luteolin-7-O-gentiobioside . This suggests that environmental stressors could potentially enhance the compound’s action.

未来方向

Luteolin-7-O-gentiobioside, like other flavonoids, has been shown to have various biological activities, such as cytotoxic, anti-inflammatory, antioxidant, and antibacterial ones . As a result, it has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field . Future research could focus on further elucidating its mechanisms of action and potential therapeutic applications.

生化分析

Biochemical Properties

Luteolin-7-O-gentiobioside interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimutagenic activity, suppress biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increase the frequency of mutations leading to ciprofloxacin resistance in Salmonella . The primary oxidation step of Luteolin-7-O-gentiobioside takes place on the 1,2-dihydroxybenzene subunit, leading to an unstable semiquinone anion radical .

Cellular Effects

Luteolin-7-O-gentiobioside has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the production of proinflammatory cytokines in human osteoblasts . It also has a protective effect on the oxygen-glucose deprivation (OGD) neuron model, related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Molecular Mechanism

The molecular mechanism of action of Luteolin-7-O-gentiobioside involves several pathways. It has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby reducing the production of interleukin-8 . It also inhibits the H2O2-induced increase in the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor α (TNF-α), and significantly represses the H2O2-induced increase in reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of Luteolin-7-O-gentiobioside over time in laboratory settings have been studied. It has been found to have a protective effect on the OGD neuron model, and its mechanism is related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Metabolic Pathways

Luteolin-7-O-gentiobioside is involved in several metabolic pathways. It has been found to inhibit the production of nitric oxide (NO) and prostaglandin (PG) E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Subcellular Localization

It has been suggested that it may be localized in the vacuolar fraction of cells

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTDRTSKWGQBAA-IPOZFMEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of luteolin-7-O-gentiobioside?

A1: While the provided research excerpts do not explicitly state the molecular formula and weight of luteolin-7-O-gentiobioside, they can be deduced from its structure. Luteolin (C15H10O6) conjugated with gentiobiose (C12H22O11) results in a molecular formula of C27H32O17 and a molecular weight of 612.52 g/mol.

Q2: What analytical techniques have been used to characterize and quantify luteolin-7-O-gentiobioside?

A2: Research utilizes various analytical methods for characterization and quantification, including:

- HPLC (High-Performance Liquid Chromatography): Frequently used for separation and quantification, often coupled with UV detection (HPLC-UV) [, , , ].

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high sensitivity and selectivity for identification and quantification, particularly in complex biological matrices [, ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for structural elucidation and confirmation [, ].

- UV-Vis (Ultraviolet-Visible) Spectroscopy: Employed for initial identification and purity assessment [, ].

Q3: What are the advantages of using LC-MS/MS for analyzing luteolin-7-O-gentiobioside in biological samples?

A3: LC-MS/MS offers distinct advantages for analyzing luteolin-7-O-gentiobioside in biological samples due to its:

Q4: What biological activities have been reported for luteolin-7-O-gentiobioside?

A4: Although limited research specifically focuses on luteolin-7-O-gentiobioside, studies suggest potential bioactivities, often investigated in conjunction with related flavonoids. These activities include:

- Choleretic potential: May enhance bile flow and bile acid content [].

- Antioxidant properties: Could protect cells against oxidative damage [, ].

Q5: In which plant species has luteolin-7-O-gentiobioside been identified?

A5: Luteolin-7-O-gentiobioside has been found in several plant species, including:

Q6: What is known about the pharmacokinetics of luteolin-7-O-gentiobioside?

A6: The available research excerpts provide limited information on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) of luteolin-7-O-gentiobioside. Pharmacokinetic studies, particularly using techniques like UFLC-MS/MS, are crucial to understand the compound's behavior in vivo [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)

![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)